2,2-difluoro-2,3-dihydro-1H-inden-5-ol
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Overview
Description
2,2-difluoro-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C9H8F2O It is a derivative of indene, featuring two fluorine atoms at the 2-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol typically involves the fluorination of 2,3-dihydro-1H-inden-5-ol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding 2,3-dihydro-1H-inden-5-ol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2,2-difluoro-2,3-dihydro-1H-inden-5-one.
Reduction: 2,3-dihydro-1H-inden-5-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-difluoro-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-5-ol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-difluoro-1H-indene:
5-fluoro-2,3-dihydro-1H-inden-5-ol: Contains only one fluorine atom, leading to different reactivity and properties.
Uniqueness
2,2-difluoro-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1783358-55-3 |
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Molecular Formula |
C9H8F2O |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2,2-difluoro-1,3-dihydroinden-5-ol |
InChI |
InChI=1S/C9H8F2O/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3,12H,4-5H2 |
InChI Key |
FTMDSIXBYWSTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(F)F)C=C(C=C2)O |
Purity |
95 |
Origin of Product |
United States |
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